![molecular formula C12H13ClN2O3 B1359882 5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole CAS No. 1119449-59-0](/img/structure/B1359882.png)
5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole
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Description
5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole, also known as 5-CM-3-DMD-OX, is an organic compound belonging to the class of heterocyclic compounds. This compound is of interest to researchers due to its potential use as an intermediate in the synthesis of other compounds and its potential applications in scientific research.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Decyanation Pathways: Sağırlı and Dürüst (2018) explored the reactions of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles, leading to trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and their parent alkanes. This study highlights a unique decyanation process allowing the transformation of trisubstituted acetonitriles into alkanes (Sağırlı & Dürüst, 2018).
Ring Fission and C-C Bond Cleavage: Jäger et al. (2002) investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole. This study revealed a ring fission of the oxadiazole system and formation of N′-benzoyl-N-[(3,4-dichlorophenyl)ethyl]-N-methylguanidine and related compounds (Jäger et al., 2002).
Medicinal Chemistry and Biological Applications
Antibacterial Activity: Rai et al. (2010) synthesized novel compounds from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, showing significant antibacterial activity, particularly against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2010).
Apoptosis Induction and Anticancer Potential: Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer. This compound showed activity against certain cancer cell lines and led to the arrest of cells in the G(1) phase, followed by induction of apoptosis (Zhang et al., 2005).
Material Science
- Photo-luminescent Properties: Han et al. (2010) studied the synthesis, mesomorphic behavior, and photoluminescent properties of new mesogens containing 1,3,4-oxadiazole derivatives. These compounds displayed cholesteric and nematic mesophases and exhibited strong blue fluorescence emission with good photoluminescence quantum yields (Han et al., 2010).
properties
IUPAC Name |
5-(chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-16-12(17-2)9-5-3-8(4-6-9)11-14-10(7-13)18-15-11/h3-6,12H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMLYYJWWHILRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)C2=NOC(=N2)CCl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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